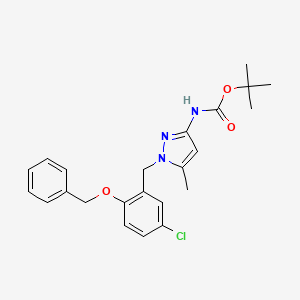

tert-Butyl (1-(2-(benzyloxy)-5-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl)carbamate

Description

This compound belongs to the carbamate-protected pyrazole derivatives, a class of molecules widely explored in medicinal chemistry for their bioactivity, particularly as kinase inhibitors or intermediates in drug synthesis . The structure comprises:

- A pyrazole core substituted with a methyl group at position 3.

- A tert-butyl carbamate group at position 3, serving as a protective group for amines in synthetic pathways.

Properties

CAS No. |

913566-84-4 |

|---|---|

Molecular Formula |

C23H26ClN3O3 |

Molecular Weight |

427.9 g/mol |

IUPAC Name |

tert-butyl N-[1-[(5-chloro-2-phenylmethoxyphenyl)methyl]-5-methylpyrazol-3-yl]carbamate |

InChI |

InChI=1S/C23H26ClN3O3/c1-16-12-21(25-22(28)30-23(2,3)4)26-27(16)14-18-13-19(24)10-11-20(18)29-15-17-8-6-5-7-9-17/h5-13H,14-15H2,1-4H3,(H,25,26,28) |

InChI Key |

WAPPDJVNPDRYEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1CC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(2-(benzyloxy)-5-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl)carbamate typically involves multiple steps. One common route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

Introduction of the benzyloxy group: This step involves the protection of hydroxyl groups using benzyl chloride in the presence of a base such as sodium hydride.

Carbamoylation: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine to form the desired carbamate.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the pyrazole ring or the benzyloxy group, leading to the formation of corresponding alcohols or amines.

Substitution: The chlorine atom in the chlorobenzyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

- Explored as a potential drug candidate due to its unique structural features.

- Studied for its potential use in drug delivery systems.

Industry:

- Used in the production of specialty chemicals and materials.

- Employed in the development of new catalysts and reagents.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-(benzyloxy)-5-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl)carbamate is not fully understood. it is believed to interact with various molecular targets and pathways. The benzyloxy group may facilitate interactions with enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. The chlorine atom may enhance the compound’s lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Divergences

Core Heterocycle: The target compound uses a pyrazole core, whereas analogs in and incorporate pyrimidine or pyrazolo-pyrimidine fused systems, which enhance π-stacking and binding affinity in kinase targets.

Substituent Effects: The 2-(benzyloxy)-5-chlorobenzyl group in the target compound provides lipophilicity, favoring blood-brain barrier penetration, but may reduce solubility compared to the morpholinone-containing analog in . The tert-butyl carbamate group is common across analogs but is replaced by carboxylic acid in , which increases acidity and hydrogen-bonding capacity.

Biological Implications: The antitumor activity of the carboxylic acid derivative contrasts with the kinase-inhibitory role of the pyrazolo-pyrimidine analog , highlighting how minor structural changes (e.g., replacing carbamate with carboxylic acid) alter mechanism of action. Safety data for the pyrimidine analog emphasize the toxicity risks of fluoro and hydroxy groups, which are absent in the target compound.

Hydrogen-Bonding and Crystallography

- The carbamate group in the target compound can act as both hydrogen-bond donor (N–H) and acceptor (C=O), similar to morpholinone in . Graph set analysis (as per ) would predict distinct hydrogen-bonding networks compared to analogs with hydroxy or carboxylic acid groups.

Biological Activity

tert-Butyl (1-(2-(benzyloxy)-5-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl)carbamate is a compound that has recently gained attention in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a tert-butyl carbamate group and a pyrazole ring, suggests potential biological activities that warrant detailed investigation.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes:

- A tert-butyl group, which enhances lipid solubility.

- A pyrazole ring , known for its diverse biological activities.

- A benzyloxy substituent that may influence pharmacokinetics and receptor interactions.

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities such as:

- Antitumor Effects : Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation.

- Anti-inflammatory Properties : They are also noted for their ability to reduce inflammation through various mechanisms.

- Antimicrobial Activity : Certain pyrazole compounds display significant activity against both Gram-positive and Gram-negative bacteria.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Interaction with specific enzymes, potentially leading to reduced metabolic activity in target cells.

- Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Antitumor Activity

A study conducted on various pyrazole derivatives demonstrated their effectiveness against specific cancer cell lines. The compound was tested alongside doxorubicin, revealing a synergistic effect that enhanced cytotoxicity in MCF-7 and MDA-MB-231 breast cancer cells .

Anti-inflammatory Effects

Research has shown that pyrazole derivatives can inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases. The exact pathways involved are still under investigation but are thought to involve modulation of NF-kB signaling pathways .

Antimicrobial Properties

Recent studies highlight the antimicrobial potential of pyrazole compounds. For instance, certain derivatives have been noted for their effectiveness against resistant strains of bacteria, suggesting that this compound may also possess similar properties .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Synergistic effects with doxorubicin | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antimicrobial | Effective against Gram-positive bacteria |

Case Studies

- Breast Cancer Treatment : In vitro studies showed that the compound could enhance the efficacy of traditional chemotherapy agents like doxorubicin, leading to improved outcomes in resistant breast cancer cell lines .

- Inflammatory Disease Models : Animal models treated with pyrazole derivatives exhibited reduced inflammation markers, supporting their potential therapeutic use in conditions like rheumatoid arthritis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.